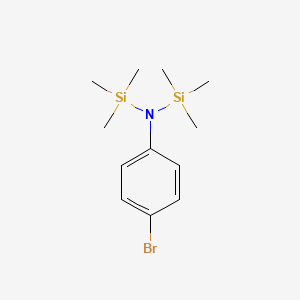
4-Bromo-N,N-bis(trimethylsilyl)aniline
Descripción general
Descripción
4-Bromo-N,N-bis(trimethylsilyl)aniline is an N-protected aryl reagent . It is used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, and functionalized organometallic polymer, poly(ferrocenylsilane) .
Synthesis Analysis
The synthesis of this compound involves the N-metallation of bromoanilines with ethylmagnesium bromide followed by a reaction with trimethylchlorosilane . This process provides N-mono and N-bis(trimethylsilyl)bromoanilines depending on the structure of the substrate .Molecular Structure Analysis
The molecular formula of this compound is C12H22BrNSi2 . It has a molecular weight of 316.38 . The SMILES string representation is CSi©N(c1ccc(Br)cc1)Si©C .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 156-158°C at 23 mmHg and a density of 1.121 g/mL at 25°C . The compound has a flash point of >230 °F .Aplicaciones Científicas De Investigación
Dimeros de Porfirina Conjugada Hidrófila
“4-Bromo-N,N-bis(trimethylsilyl)aniline” se utiliza en la síntesis de dímeros de porfirina conjugada hidrófila . Estos dímeros son moléculas activadas por la luz que tienen aplicaciones potenciales en la terapia fotodinámica de un fotón y dos fotones .
Polímero Organometálico Funcionalizado
Este compuesto también se utiliza en la síntesis de polímeros organometálicos funcionalizados, como el poli(ferrocenilsilano) . Estos polímeros tienen propiedades electrónicas únicas y se pueden utilizar en una variedad de aplicaciones, incluidos sensores, dispositivos electrónicos y catalizadores .
Borylanilinas
“this compound” se utiliza en la síntesis de borylanilinas . Estos compuestos son intermedios importantes en la síntesis orgánica y se pueden utilizar para preparar una amplia gama de compuestos orgánicos que contienen boro .
Poli(imido-amidas) Oligoméricas que Contienen Silicio
Este compuesto se utiliza en la síntesis de poli(imido-amidas) oligoméricas que contienen silicio . Estos polímeros tienen aplicaciones potenciales en el campo de la ciencia de materiales, incluido el desarrollo de nuevos tipos de adhesivos, recubrimientos y materiales compuestos .
Reactivo Arilo N-Protegido
“this compound” es un reactivo arilo N-protegido . Esto significa que se puede utilizar en una variedad de reacciones químicas donde el átomo de nitrógeno necesita estar protegido para que no reaccione .
Bloque de Construcción en Síntesis Orgánica
Debido a su estructura única, “this compound” puede servir como un bloque de construcción en la síntesis orgánica . Se puede utilizar para construir una amplia gama de moléculas orgánicas complejas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be an n-protected aryl reagent used in the synthesis of various compounds .
Mode of Action
It is used as a reagent in the synthesis process of other compounds, suggesting it undergoes chemical reactions to form new bonds and structures .
Biochemical Pathways
It is used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, functionalized organometallic polymer, poly(ferrocenylsilane), and borylanilines .
Result of Action
As a reagent, its primary role is to participate in chemical reactions to produce other compounds .
Análisis Bioquímico
Biochemical Properties
The role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in biochemical reactions is primarily as a reagent in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, functionalized organometallic polymer, poly(ferrocenylsilane), and borylanilines
Cellular Effects
Given its role in the synthesis of hydrophilic conjugated porphyrin dimers, it may indirectly influence cell function through its involvement in photodynamic therapy .
Propiedades
IUPAC Name |
4-bromo-N,N-bis(trimethylsilyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMZGDBOMZWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399223 | |
| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5089-33-8 | |
| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of silicon or germanium-containing polymers?
A: this compound serves as a crucial building block for incorporating silicon or germanium atoms into the main chain of aromatic polymers like poly(amides) and poly(imides) []. The research highlights its reaction with either diphenyl-dichlorosilane or diphenyl-dichlorogermane to create diamines containing silicon or germanium. These diamines are then further reacted with appropriate acid dichlorides or dianhydrides to yield the final polymers.
Q2: How does the inclusion of silicon or germanium in the polymer backbone, achieved through the use of this compound, affect the polymer properties?
A: The study by Křižan et al. [] demonstrated that incorporating silicon or germanium into the polymer backbone significantly impacts the thermal properties. Polymers with silicon generally exhibit higher glass transition temperatures and enhanced thermal stability compared to their germanium-containing counterparts. This difference is attributed to the higher ionic character of the C-Si bond and the smaller size of the silicon atom, resulting in lower rotational barriers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

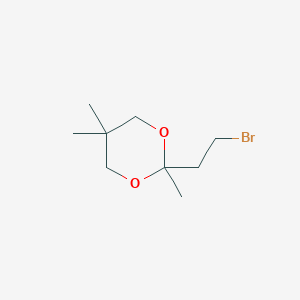

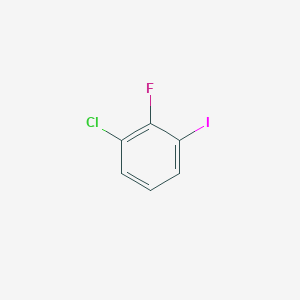
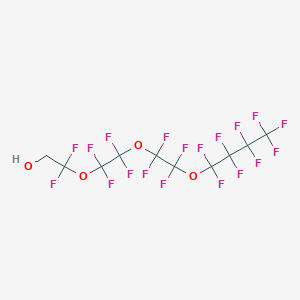

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)

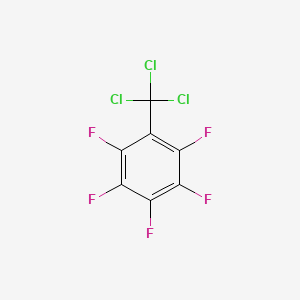

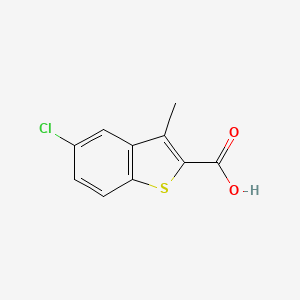

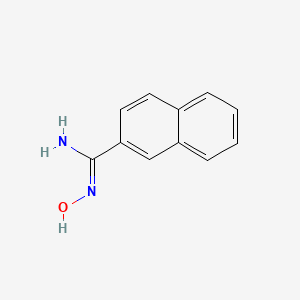
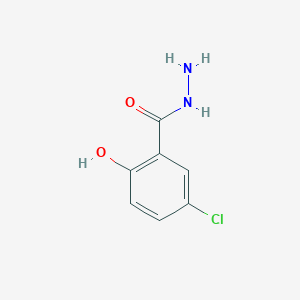
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)